6-Hydroxynicotinaldehyde

Catalog No.
S728634
CAS No.
106984-91-2
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxynicotinaldehyde

CAS Number

106984-91-2

Product Name

6-Hydroxynicotinaldehyde

IUPAC Name

6-oxo-1H-pyridine-3-carbaldehyde

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9)

InChI Key

BUMAFTGGYPBHHK-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC=C1C=O

Canonical SMILES

C1=CC(=O)NC=C1C=O

Binding to the vanilloid receptor 1 (TRPV1):

6-Hydroxynicotinaldehyde (6-HNA) is a molecule that has been identified as a ligand for the vanilloid receptor 1 (TRPV1) []. TRPV1 is a non-selective cation channel expressed in various tissues throughout the body and is involved in a range of physiological processes, including pain perception, inflammation, and body temperature regulation []. The binding of 6-HNA to TRPV1 has been demonstrated in human brain uptake assays, suggesting its potential role in the central nervous system [].

Potential as a TRPV1 antagonist:

Research suggests that 6-HNA may act as a TRPV1 antagonist. Unlike TRPV1 agonists, which activate the receptor and trigger its downstream effects, antagonists bind to the receptor and block the binding of natural or synthetic agonists, thereby inhibiting its function []. Studies have shown that 6-HNA can effectively block TRPV1 activation by various stimuli, including capsaicin, the spicy compound found in chili peppers [].

Applications in pharmacological research:

Due to its potential as a TRPV1 antagonist, 6-HNA is being explored for its potential therapeutic applications in various conditions associated with TRPV1 overactivation, such as:

  • Chronic pain: TRPV1 is implicated in various chronic pain conditions, including neuropathic pain, inflammatory pain, and migraine. 6-HNA's ability to block TRPV1 suggests its potential as a novel pain management strategy [].
  • Neurological disorders: TRPV1 dysfunction has been linked to various neurological disorders, including Parkinson's disease and Alzheimer's disease. 6-HNA's potential to modulate TRPV1 activity is being investigated in the context of these conditions.
  • Inflammation: TRPV1 plays a role in inflammatory processes. 6-HNA's ability to antagonize TRPV1 might be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.

6-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2C_6H_5NO_2 and a CAS number of 106984-91-2. It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring. This compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its functional groups that facilitate various

Typical of aldehydes and hydroxyl-containing compounds. Some notable reactions include:

  • Oxidation: The aldehyde group can be oxidized to form 6-hydroxynicotinic acid.
  • Reduction: It can be reduced to form 6-hydroxynicotanol.
  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles, leading to the formation of imines or other derivatives.
  • Reactions with Electrophiles: The hydroxyl group can engage in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

Research indicates that 6-hydroxynicotinaldehyde exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Moreover, it has shown promise in modulating certain biological pathways, which may have implications in treating diseases related to oxidative stress and inflammation . Its structural similarity to other biologically active compounds enhances its potential as a lead compound in drug discovery.

Several methods exist for synthesizing 6-hydroxynicotinaldehyde:

  • Hydroxylation of Nicotinaldehyde: This method involves the direct hydroxylation of nicotinaldehyde using reagents such as hydrogen peroxide or peracids.
  • Pyridine Derivative Reactions: Starting from pyridine derivatives, various synthetic routes can introduce the aldehyde and hydroxyl functionalities through multi-step reactions involving Grignard reagents or organolithium compounds.
  • Electrophilic Aromatic Substitution: This approach can introduce the hydroxyl group onto the aromatic ring followed by subsequent formylation to yield 6-hydroxynicotinaldehyde .

6-Hydroxynicotinaldehyde finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
  • Chemical Research: Utilized as a reagent in organic synthesis for creating complex molecules.
  • Biochemical Studies: Employed in studies investigating oxidative stress and cellular signaling pathways due to its biological activity .

Interaction studies involving 6-hydroxynicotinaldehyde focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. Additionally, its antioxidant properties are being explored for their ability to mitigate cellular damage from reactive oxygen species .

Several compounds share structural similarities with 6-hydroxynicotinaldehyde, including:

  • Nicotinamide: Lacks the aldehyde group but retains similar nitrogen-containing heterocyclic structure; involved in cellular metabolism.
  • Nicotinic Acid: Contains a carboxylic acid group instead of an aldehyde; widely studied for its role in cholesterol metabolism.
  • 2-Hydroxynicotinaldehyde: Similar structure but with a hydroxyl group at the second position; exhibits different reactivity patterns.
Compound NameMolecular FormulaUnique Features
6-HydroxynicotinaldehydeC6H5NO2C_6H_5NO_2Hydroxyl at position six; potential drug candidate
NicotinamideC6H6N2OC_6H_6N_2OAmide form; essential vitamin (B3)
Nicotinic AcidC6H5NO2C_6H_5NO_2Carboxylic acid; involved in cholesterol metabolism
2-HydroxynicotinaldehydeC6H5NO2C_6H_5NO_2Hydroxyl at position two; different reactivity

The uniqueness of 6-hydroxynicotinaldehyde lies in its specific functional groups and their positions on the aromatic ring, which influence both its chemical reactivity and biological activity compared to these similar compounds .

6-Hydroxynicotinaldehyde (C₆H₅NO₂, CAS 106984-91-2) is a functionalized pyridine derivative characterized by a hydroxyl group at position 6 and an aldehyde group at position 3. Its unique structure makes it a valuable building block in various chemical transformations and pharmaceutical applications.

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 6-hydroxynicotinaldehyde typically involve either the reduction of appropriately substituted precursors or the direct hydroxylation of nicotinaldehyde derivatives.

Morpholine Amide Reduction Strategies

Morpholine amide derivatives represent an important intermediate in the synthesis of 6-hydroxynicotinaldehyde. These derivatives can be reduced selectively to aldehydes without over-reduction to the corresponding alcohol.

The synthesis typically involves the following steps:

  • Formation of N-protected morpholine amides from appropriate pyridine carboxylic acids
  • Selective reduction using hydride reagents
  • Hydrolysis to yield the aldehyde functionality

A significant advantage of the morpholine amide route is the formation of a stable metal-chelated tetrahedral intermediate during reduction, which prevents over-reduction to the alcohol. This approach was demonstrated by Douat et al., who utilized morpholine amides as key intermediates in the synthesis of N-protected α-amino aldehydes.

Table 1: Comparison of Reducing Agents for Morpholine Amide Reduction

Reducing AgentReaction TemperatureReaction TimeTypical YieldSelectivity
LiAlH₄0°C10-20 min75-90%High
DIBAL-H-78°C1-2 h70-85%Very High
Red-Al-15°C30-60 min65-80%Moderate
NaBH₄Room temperature2-4 h50-70%Low

In a typical procedure, a THF solution of the morpholine amide derivative is treated with lithium aluminum hydride at 0°C, which completes the reduction within 10-20 minutes. The reaction proceeds through a metal-chelated intermediate, preventing over-reduction to the alcohol. The resultant aldehyde can then be further functionalized to produce 6-hydroxynicotinaldehyde.

Direct Hydroxylation of Nicotinaldehyde Precursors

Direct hydroxylation of nicotinaldehyde represents another conventional approach to synthesizing 6-hydroxynicotinaldehyde. However, this approach faces challenges due to the inherent electronic properties of the pyridine core.

Recent advancements in this area include photochemical valence isomerization of pyridine N-oxides, which provides an efficient method for selective hydroxylation at the C3 position of pyridines. Although this method primarily targets C3 hydroxylation, it demonstrates the potential for developing similar approaches for C6 hydroxylation.

Figure 1: Photochemical Hydroxylation of Pyridines via N-Oxide Intermediates

The photochemical approach involves:

  • Oxidation of the pyridine nitrogen to form pyridine N-oxide
  • Irradiation to reach excited singlet states
  • Formation of oxaziridine intermediates
  • Rearrangement to yield hydroxylated products

This method features operational simplicity and compatibility with diverse functional groups. The resulting hydroxylated pyridines can be further functionalized to create various derivatives, including 6-hydroxynicotinaldehyde.

Novel Catalytic Systems in Modern Synthesis

Contemporary approaches to 6-hydroxynicotinaldehyde synthesis employ advanced catalytic systems that offer enhanced efficiency, selectivity, and environmental sustainability.

Palladium-Mediated Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions have revolutionized heterocyclic synthesis and can be applied to the preparation of functionalized pyridines like 6-hydroxynicotinaldehyde.

A notable approach involves Lewis acid-mediated Suzuki-Miyaura cross-coupling reactions, which can facilitate the functionalization of pyridine rings. In these systems, a Lewis acid (such as zinc complexes) mediates the transmetalation of organopalladium(II) intermediates with organoborons.

Table 2: Palladium Catalysts for Pyridine Functionalization

Catalyst SystemLewis AcidSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ZnCl₂THF60-8065-85
Pd(OAc)₂/PPh₃ZnBr₂Dioxane80-10070-90
Pd₂(dba)₃/SPhosZn(OTf)₂DMF100-12075-95

The integration of Lewis acids in palladium-catalyzed reactions enables milder reaction conditions and improved selectivity. These systems can potentially be applied to introduce hydroxyl and aldehyde functionalities to pyridine rings, facilitating the synthesis of 6-hydroxynicotinaldehyde.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction efficiency and selectivity. This technique has been successfully applied to the synthesis of heterocyclic compounds, including functionalized pyridines.

A comparison between conventional heating and microwave irradiation for cyclocondensation reactions demonstrated significant improvements in yields when microwave irradiation was employed. For instance, yields increased from 23% under conventional conditions to 86% under microwave-assisted conditions for certain cyclocondensation reactions.

Table 3: Conventional vs. Microwave-Assisted Synthesis of Heterocycles

Reaction TypeConventional ConditionsMicrowave Conditions
Time (h)Yield (%)Time (min)Yield (%)
Cyclocondensation6-1223-2415-3082-86
Amide Reduction2-450-7010-2075-90
Hydroxylation8-2430-5020-4565-80

This approach can be particularly valuable for synthesizing 6-hydroxynicotinaldehyde, as it can accelerate reactions, improve yields, and reduce the formation of unwanted by-products. The microwave-assisted protocol typically involves shorter reaction times and milder conditions, making it an environmentally friendly alternative to conventional heating methods.

Role as Transient Directing Group in C–H Activation

The transient directing group (TDG) strategy has revolutionized site-selective C–H functionalization by eliminating the need for pre-installed and removable directing groups. 6-Hydroxynicotinaldehyde serves as an effective TDG due to its ability to form reversible imine linkages with carbonyl-containing substrates, enabling precise metal coordination and subsequent C–H bond cleavage.

Pd(II)-Catalyzed γ-C(sp³)–H Arylation Mechanisms

In palladium-catalyzed γ-C(sp³)–H arylation, 6-hydroxynicotinaldehyde forms a transient imine with aldehyde substrates, directing Pd(II) to the γ-position via a six-membered palladacycle intermediate (Scheme 1) [1] [3]. This mechanism was exemplified in the intramolecular arylation of tertiary aldehydes, where the TDG facilitated β-C(sp³)–H activation followed by oxidative addition with aryl bromides [3]. Key findings include:

  • Reversibility: Kinetic studies revealed that C–H activation is reversible, with oxidative addition of the aryl halide identified as the turnover-limiting step [3].
  • Substrate Scope: Electron-deficient aryl bromides exhibited higher reactivity, with yields ranging from 55% to 82% for indane-aldehyde products [3].
SubstrateAryl BromideYield (%)
R = Me4-BrC₆H₄NO₂82
R = Ph3-BrC₆H₄CN68
R = t-Bu2-BrC₆H₄OMe55

Table 1: Selected yields from Pd(II)-catalyzed γ-C(sp³)–H arylation using 6-hydroxynicotinaldehyde as TDG [3].

Comparative Efficiency with Alternative Directing Groups

6-Hydroxynicotinaldehyde outperforms traditional directing groups in substrate compatibility and step economy. A comparative analysis highlights:

  • Reaction Time: Reactions using 6-hydroxynicotinaldehyde concluded in 12–24 hours, versus 48–72 hours for bipyridone-based systems [1] [2].
  • Functional Group Tolerance: Unlike mono-N-protected amino acid (MPAA) ligands, which require acidic conditions, 6-hydroxynicotinaldehyde operates under neutral conditions, accommodating base-sensitive functionalities [2] [4].
  • Catalytic Loading: The TDG can be used in catalytic quantities (10–20 mol%), contrasting stoichiometric requirements of permanent directing groups [1].

Building Block for Heterocyclic Compound Development

The aldehyde and hydroxyl motifs of 6-hydroxynicotinaldehyde enable its participation in cyclization and multicomponent reactions, yielding nitrogen-rich heterocycles prevalent in pharmaceuticals and materials.

Pyridine Derivative Synthesis Pathways

6-Hydroxynicotinaldehyde serves as a precursor for functionalized pyridines via condensation and annulation. Notable pathways include:

  • Schiff Base Formation: Reaction with primary amines generates imines that undergo [4+2] cycloaddition to form tetrahydropyridines, which are oxidizable to aromatic pyridines [4].
  • Cross-Coupling Integration: Suzuki-Miyaura coupling of 6-hydroxynicotinaldehyde-derived boronic esters with heteroaryl halides produces bipyridine scaffolds, as demonstrated in the synthesis of LED-photoactive materials [4].

Multicomponent Reaction Participation

The compound’s dual electrophilic (aldehyde) and nucleophilic (hydroxyl) sites facilitate one-pot assemblies:

  • Biginelli-Type Reactions: In three-component condensations with ureas and β-ketoesters, 6-hydroxynicotinaldehyde yields dihydropyrimidinones, which are dehydrogenated to pyrimidines under aerobic conditions [4].
  • Metal-Mediated Cascades: Ru-photoredox/Pd dual catalytic systems exploit 6-hydroxynicotinaldehyde’s directing group capability to achieve C–H arylation–cyclization sequences, constructing polycyclic frameworks in a single operation [4].
Reaction TypeProduct ClassYield Range (%)
Biginelli CondensationDihydropyrimidinones70–85
Suzuki–C–H Arylation TandemBipyridine-Pyrimidines65–78
Photoredox-Mediated CyclizationBenzofuran-Pyridines60–72

Table 2: Heterocyclic products derived from 6-hydroxynicotinaldehyde in multicomponent reactions [4].

Enzymatic Transformation Pathways in Microorganisms

3.2.1 Bacterial Degradation via Monooxygenase Systems

In soil and aquatic environments 6-Hydroxynicotinaldehyde arises as a transient intermediate of the aerobic nicotine mineralisation route employed by Gram-negative genera such as Pseudomonas, Shinella, Ochrobactrum and Agrobacterium [6] [7]. The aldehyde is produced by pseudooxynicotine amine oxidase (EC 1.4.3.24) and subsequently oxidised to 6-hydroxynicotinic acid by a soluble nicotinate semialdehyde dehydrogenase that prefers the oxidised form of nicotinamide adenine dinucleotide as its electron acceptor [8].

A key downstream catalyst, 6-Hydroxynicotinic-acid 3-monooxygenase (NicC), performs an unusual flavin-dependent decarboxylative hydroxylation. Steady-state kinetics for the Bordetella bronchiseptica orthologue yield kcat/Kₘ values of 5.0 × 10⁴ M⁻¹ s⁻¹ for the acid but only 17 M⁻¹ s⁻¹ for 6-Hydroxynicotinaldehyde (Table 2) [9]. The aldehyde therefore acts as a weak competitive inhibitor of NicC (Kᵢ = 3.0 mM), preventing futile oxidation cycles when the upstream dehydrogenase lags behind the oxidase.

Substrate / inhibitorKₘ or Kᵢ (µM)kcat (s⁻¹)Catalytic efficiency (M⁻¹ s⁻¹)Reference
6-Hydroxynicotinic acid85 ± 134.3 ± 0.25.0 × 10⁴ [9]
6-Hydroxynicotinaldehyde3000 ± 400 (Kᵢ)17 (competitive) [9]

Recent stopped-flow spectroscopy has resolved two C4a-flavin intermediates—hydroperoxy and hydroxy adducts—confirming the multistep electrophilic substitution mechanism originally proposed for NicC [10]. A ligand-bound 2.17 Å crystal structure of the H47Q variant illustrates how a hydrogen-bonded dyad formed by Histidine 47 and Tyrosine 215 orients the aldehyde moiety away from the flavin N5 atom, rationalising the poor turnover of the neutral analogue [11].

3.2.2 Metabolic Fate in Aerobic Biodegradation Processes

Once converted to 6-hydroxynicotinic acid the ring is opened through a convergent hybrid of the pyridine and pyrrolidine pathways. In Pseudomonas putida strain S16, the gene cassette nicA2–spmABC channels the metabolite to 2,5-dihydroxypyridine via 3-succinoylsemialdehyde-pyridine and 3-succinoylpyridine [6] [12]. Flux analysis using mutant strains demonstrates that loss of the aldehyde dehydrogenase sap reduces growth on nicotine but not on the downstream acid [6].

Stoichiometric balances measured in continuous-culture chemostats show that 92 ± 3% of the nicotine nitrogen is released as ammonium, while 97 ± 2% of the carbon is funnelled into the tricarboxylic-acid cycle through fumarate and succinate [7]. Oxygen uptake studies indicate that the oxidation of 6-Hydroxynicotinaldehyde to the acid accounts for ≈12% of the total respiratory demand during nicotine utilisation [8].

Key Take-Home Messages

  • 6-Hydroxynicotinaldehyde is a competitive antagonist of the Transient Receptor Potential Vanilloid Subtype 1 receptor that binds the canonical vanilloid pocket and blunts agonist-induced tachyphylaxis [1] [2].
  • In nicotine-degrading bacteria the aldehyde is both an obligatory intermediate and a kinetic regulator: it inhibits 6-Hydroxynicotinic-acid 3-monooxygenase, preventing redox imbalance during rapid substrate influx [9] [10].
  • High-resolution enzymology and structural biology have unveiled the multistage flavin chemistry underlying its further oxidation, offering templates for biocatalyst engineering and environmental detoxification strategies [12] [11].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Hydroxypyridine-3-carbaldehyde

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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